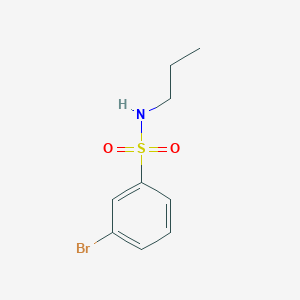
3-Bromo-N-n-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-n-propylbenzenesulfonamide is a chemical compound with the molecular formula C9H12BrNO2S It is a brominated sulfonamide derivative, which means it contains a bromine atom attached to a benzene ring that is also substituted with a sulfonamide group and a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-n-propylbenzenesulfonamide typically involves the bromination of N-n-propylbenzenesulfonamide. One common method is to react N-n-propylbenzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N-n-propylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides or thiols.
Oxidation Reactions: Products include sulfonic acids or sulfoxides.
Reduction Reactions: Products include primary amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-n-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom allows for further functionalization through substitution reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-Bromo-N-n-propylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target protein. These interactions can modulate biological pathways and result in specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-N,N-di-n-propylbenzenesulfonamide
- N-Propyl 3-bromo-5-methylbenzenesulfonamide
- N-Benzyl-3-bromo-N-ethylbenzenesulfonamide
- N-benzyl-3-bromo-N-methylbenzenesulfonamide
Uniqueness
3-Bromo-N-n-propylbenzenesulfonamide is unique due to its specific substitution pattern, which includes a bromine atom, a sulfonamide group, and a propyl chain. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H12BrNO2S |
|---|---|
Molekulargewicht |
278.17 g/mol |
IUPAC-Name |
3-bromo-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H12BrNO2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3 |
InChI-Schlüssel |
LTBCIJMGANNLTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNS(=O)(=O)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



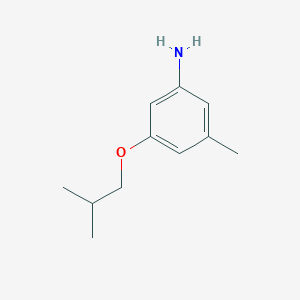
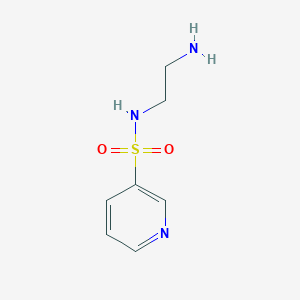

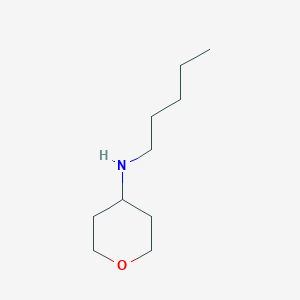

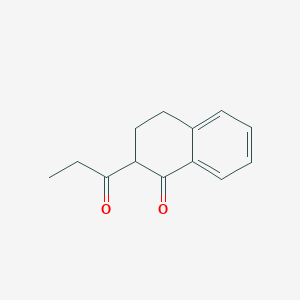
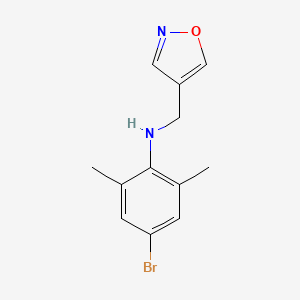
![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13307326.png)
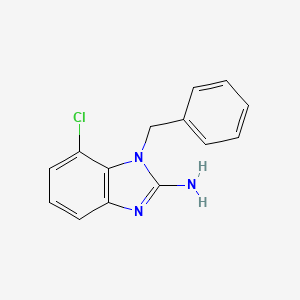

![Benzyl N-[1-(N'-aminocarbamimidoyl)pyrrolidin-3-yl]carbamate](/img/structure/B13307356.png)

![[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13307368.png)
